

Aggrenox in Secondary Stroke Prevention: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name:	Aggrenox
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In the landscape of secondary stroke prevention, the combination of low-dose aspirin and extended-release dipyridamole, marketed as **Aggrenox**, has been a cornerstone of therapy. This guide provides a meta-analysis of pivotal clinical trials, offering an objective comparison of **Aggrenox** against other antiplatelet agents for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols of key trials, present quantitative data in comparative tables, and visualize relevant biological pathways and analytical workflows.

Comparative Efficacy and Safety from Landmark Clinical Trials

The efficacy and safety of **Aggrenox** for secondary stroke prevention have been established in several large-scale clinical trials. The most notable of these are the second European Stroke Prevention Study (ESPS-2), the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT), and the Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) trial. These studies have compared **Aggrenox** (aspirin/extended-release dipyridamole) to aspirin alone, clopidogrel, and placebo.

Key Efficacy Outcomes

A meta-analysis of these trials demonstrates that **Aggrenox** is more effective than aspirin alone in reducing the risk of recurrent stroke. In the ESPS-2 trial, the combination therapy

reduced the risk of stroke by 37% compared to placebo, while aspirin alone led to an 18.1% reduction.[1] The ESPRIT trial also showed a significant benefit of the combination therapy over aspirin monotherapy.[2] When compared to clopidogrel in the PRoFESS trial, **Aggrenox** showed a similar rate of recurrent stroke (9.0% for **Aggrenox** vs. 8.8% for clopidogrel), failing to meet the non-inferiority margin.[3][4]

Key Safety Outcomes: Bleeding Events

A critical consideration in antiplatelet therapy is the risk of bleeding. The ESPS-2 trial reported that bleeding events were more frequent in the groups receiving aspirin (8.2% for aspirin alone and 8.7% for the combination) compared to those not receiving aspirin (4.5% for placebo and 4.7% for dipyridamole alone).[5] The PRoFESS trial found a higher incidence of major hemorrhagic events with **Aggrenox** (4.1%) compared to clopidogrel (3.6%).[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the ESPS-2, ESPRIT, and PRoFESS clinical trials, providing a direct comparison of the different treatment regimens.

Table 1: Efficacy and Safety Outcomes in the ESPS-2 Trial (2-year follow-up)

Outcome	Placebo	Aspirin (50 mg/day)	Dipyridamole (400 mg/day)	Aggrenox (Aspirin/Dipyridamole)
Stroke	15.8%	12.9%	13.2%	9.9%
Death	12.3%	10.9%	11.4%	11.2%
Stroke or Death	23.0%	19.9%	19.4%	17.4%
Bleeding Events	4.5%	8.2%	4.7%	8.7%

Source: European Stroke Prevention Study 2 (ESPS-2)[1][5]

Table 2: Efficacy and Safety Outcomes in the PRoFESS Trial (mean 2.5-year follow-up)

Outcome	Clopidogrel (75 mg/day)	Aggrenox (Aspirin 25mg/ER-DP 200mg bid)	Hazard Ratio (95% CI)	p-value
Recurrent Stroke	8.8%	9.0%	1.01 (0.92-1.11)	0.84
Major Hemorrhagic Event	3.6%	4.1%	1.15 (1.00-1.32)	0.06
Intracranial Hemorrhage	1.0%	1.4%	1.42 (1.11-1.83)	0.006
Composite of Stroke, MI, or Vascular Death	13.1%	13.1%	0.99 (0.92-1.07)	0.80

Source: Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial[3][4][6]

Experimental Protocols of Key Clinical Trials

A clear understanding of the methodologies employed in these trials is crucial for interpreting their results.

The Second European Stroke Prevention Study (ESPS-2)

- Objective: To assess the efficacy and safety of low-dose aspirin, sustained-release dipyridamole, and their combination for the secondary prevention of ischemic stroke.[1]
- Study Design: A randomized, double-blind, placebo-controlled, 2x2 factorial trial.[1]
- Participants: 6,602 patients with a recent history of transient ischemic attack (TIA) or ischemic stroke.
- Interventions: Patients were randomized to one of four groups:
 - Aspirin (25 mg twice daily)

- Extended-release dipyridamole (200 mg twice daily)
- Combination of aspirin and extended-release dipyridamole
- Placebo
- Primary Endpoints: The primary outcomes were the first occurrence of stroke or the combination of stroke or death within two years of randomization.[\[1\]](#)

The European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)

- Objective: To compare the efficacy and safety of aspirin alone, the combination of aspirin and dipyridamole, and oral anticoagulants for the secondary prevention of vascular events after a TIA or minor ischemic stroke.[\[7\]](#)
- Study Design: A randomized, open-label trial with blinded outcome assessment.
- Participants: Patients who had a TIA or minor ischemic stroke of presumed arterial origin within the previous six months.
- Interventions: Patients were randomized to:
 - Aspirin (30-325 mg daily)
 - Aspirin (30-325 mg daily) plus dipyridamole (200 mg twice daily)
 - Oral anticoagulants (target INR 2.0-3.0)
- Primary Endpoint: The primary composite outcome was death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication.[\[7\]](#)

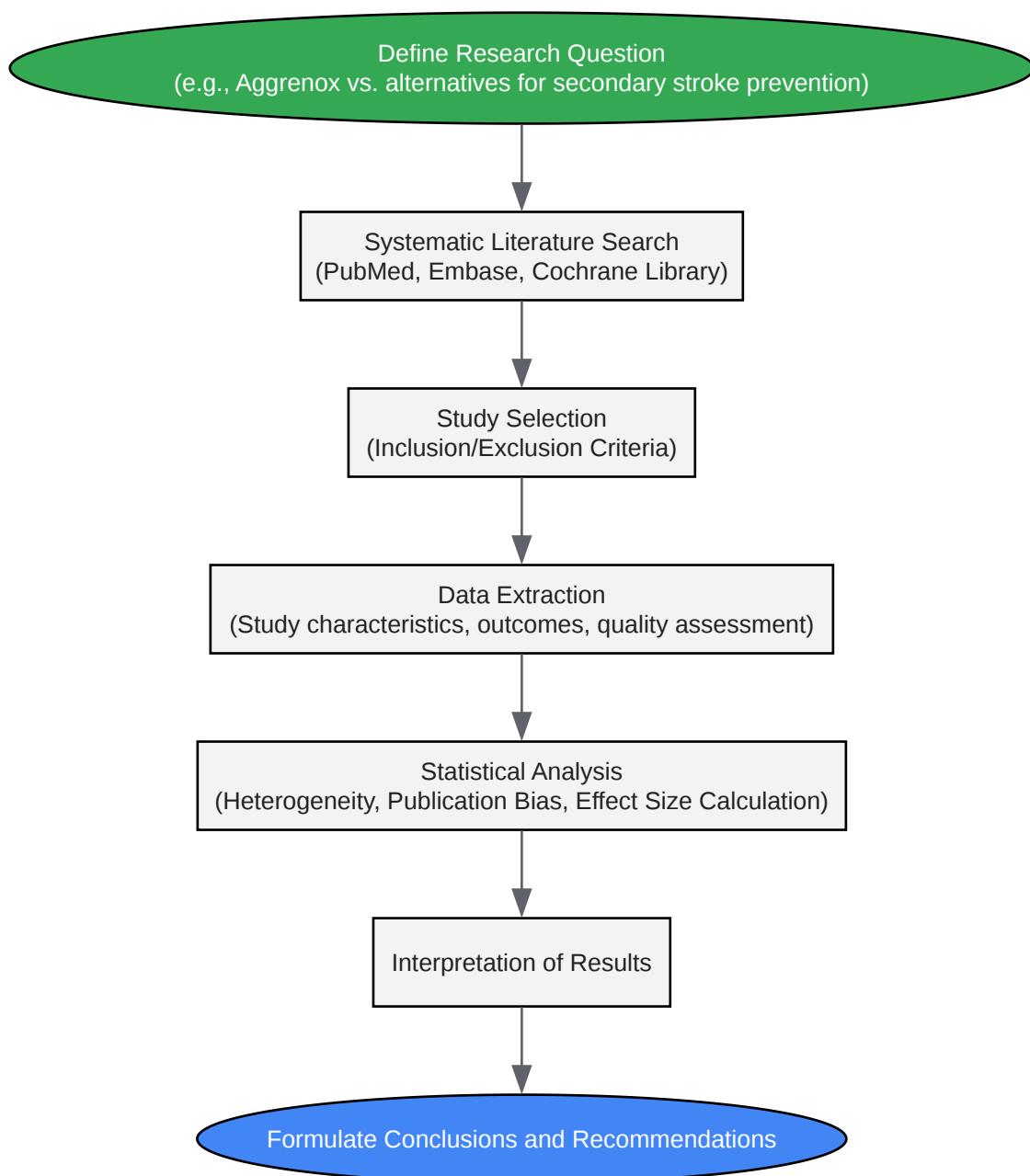
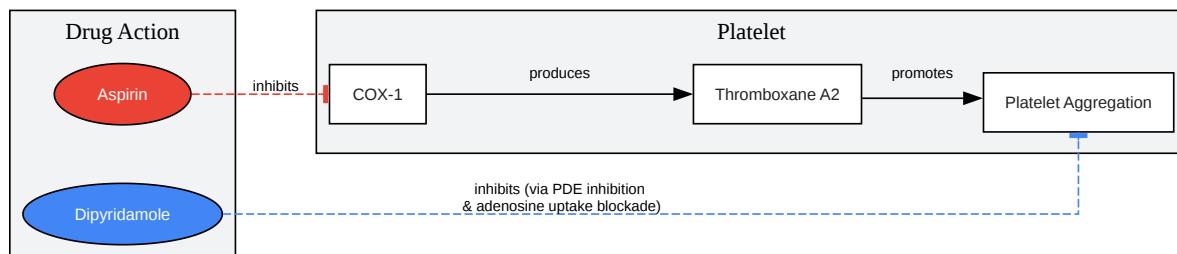
The Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial

- Objective: To determine whether **Aggrenox** is non-inferior to clopidogrel and whether telmisartan is superior to placebo in preventing recurrent stroke.[\[4\]](#)

- Study Design: A multicenter, randomized, double-blind, 2x2 factorial trial.[[4](#)]
- Participants: 20,332 patients with a recent ischemic stroke.[[3](#)]
- Interventions: Patients were randomized to:
 - **Aggrenox** (aspirin 25 mg/extended-release dipyridamole 200 mg) twice daily
 - Clopidogrel (75 mg) once daily And also to:
 - Telmisartan (80 mg) once daily
 - Placebo
- Primary Endpoint: The primary outcome was the first recurrence of stroke.[[3](#)]

Visualizing Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the antiplatelet agents and the workflow of a meta-analysis.



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